molecular formula C10H8Cl2O4 B1297768 2-(3,4-Dichlorophenyl)succinic acid CAS No. 93553-81-2

2-(3,4-Dichlorophenyl)succinic acid

Cat. No.: B1297768
CAS No.: 93553-81-2
M. Wt: 263.07 g/mol
InChI Key: ZEDCKNAPOUCJFY-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)succinic acid: is an organic compound with the molecular formula C10H8Cl2O4 . It is a derivative of succinic acid, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(3,4-Dichlorophenyl)succinic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions

    Automated systems: For precise control of temperature, pressure, and reaction time

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions:

2-(3,4-Dichlorophenyl)succinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions

Major Products:

    Oxidation: Formation of 3,4-dichlorobenzoic acid or 3,4-dichlorobenzophenone

    Reduction: Formation of 2-(3,4-dichlorophenyl)butanol or 2-(3,4-dichlorophenyl)butane

    Substitution: Formation of 2-(3,4-dihydroxyphenyl)succinic acid or 2-(3,4-diaminophenyl)succinic acid

Scientific Research Applications

2-(3,4-Dichlorophenyl)succinic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit enzymes: By binding to the active sites and preventing substrate access.

    Modulate receptors: By acting as an agonist or antagonist, influencing cellular signaling pathways.

    Alter gene expression: By affecting transcription factors and regulatory proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)succinic acid
  • 2-(3,4-Dichlorophenyl)butanedioic acid
  • 2-(3,4-Dichlorophenyl)glutaric acid

Comparison:

  • 2-(3,4-Dichlorophenyl)succinic acid is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity.
  • 2-(2,4-Dichlorophenyl)succinic acid has chlorine atoms at different positions, leading to variations in its chemical properties and potential applications.
  • 2-(3,4-Dichlorophenyl)butanedioic acid and 2-(3,4-Dichlorophenyl)glutaric acid have different carbon chain lengths, affecting their solubility, stability, and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3,4-dichlorophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O4/c11-7-2-1-5(3-8(7)12)6(10(15)16)4-9(13)14/h1-3,6H,4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDCKNAPOUCJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346494
Record name 2-(3,4-Dichlorophenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93553-81-2
Record name 2-(3,4-Dichlorophenyl)succinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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